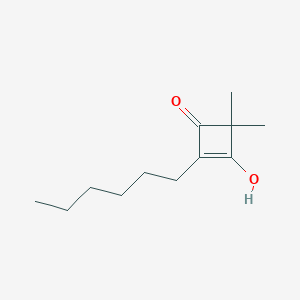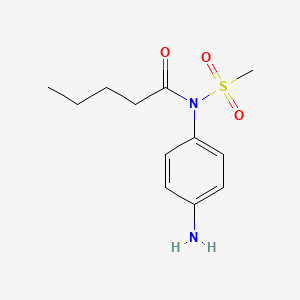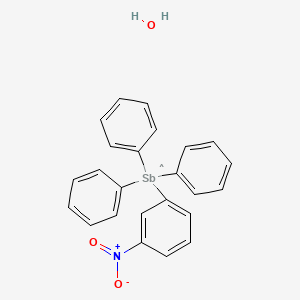
2-Hexyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hexyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one is an organic compound characterized by a cyclobutane ring with various substituents This compound is notable for its unique structure, which includes a hexyl group, a hydroxyl group, and two methyl groups attached to the cyclobutane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the cyclobutane ring. The introduction of the hexyl group, hydroxyl group, and methyl groups can be achieved through various organic reactions, such as alkylation, hydroxylation, and methylation, respectively. The reaction conditions, including temperature, pressure, and catalysts, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to enhance efficiency and scalability. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
2-Hexyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hexyl group or methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce various alcohols or hydrocarbons.
科学的研究の応用
2-Hexyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
作用機序
The mechanism by which 2-Hexyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The cyclobutane ring’s strained structure can also play a role in its chemical behavior, making it a reactive intermediate in various reactions.
類似化合物との比較
2-Hexyl-3-hydroxy-4,4-dimethylcyclobut-2-EN-1-one can be compared with other cyclobutane derivatives and compounds with similar functional groups. Some similar compounds include:
Cyclobutanone: A simple cyclobutane derivative with a ketone functional group.
2-Hexylcyclobutanone: Similar to the target compound but lacks the hydroxyl and methyl groups.
3-Hydroxycyclobutanone: Contains a hydroxyl group but lacks the hexyl and methyl groups.
The uniqueness of this compound lies in its combination of functional groups and the resulting chemical properties, making it a valuable compound for various applications.
特性
CAS番号 |
61111-18-0 |
|---|---|
分子式 |
C12H20O2 |
分子量 |
196.29 g/mol |
IUPAC名 |
2-hexyl-3-hydroxy-4,4-dimethylcyclobut-2-en-1-one |
InChI |
InChI=1S/C12H20O2/c1-4-5-6-7-8-9-10(13)12(2,3)11(9)14/h13H,4-8H2,1-3H3 |
InChIキー |
CWGTUZAYSFHWET-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(C(C1=O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4aS,10bR)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b]pyran](/img/structure/B14593120.png)




![1,1',1''-[Benzene-1,2,4-triyltris(methylene)]tris[4-(methoxymethyl)benzene]](/img/structure/B14593148.png)

![N-[(2-Bromoethoxy)carbonyl]-L-tryptophan](/img/structure/B14593157.png)
![1-[4-(Benzyloxy)-6-hydroxy-2-methoxy-3-methylphenyl]ethan-1-one](/img/structure/B14593162.png)
![3-([1,1'-Biphenyl]-4-yl)-1-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14593169.png)
![2-Azoniaspiro[4.5]decane, 2-methyl-2-(phenylmethyl)-, iodide](/img/structure/B14593171.png)


